1-Benzylquinolinium chloride
Overview
Description
1-Benzylquinolinium chloride is a chemical compound that is structurally related to quinoline alkaloids. It is characterized by a benzyl group attached to the nitrogen atom of the quinoline ring. The chloride indicates the presence of a chloride counterion, which is common for quaternary ammonium salts. This compound is of interest due to its potential biological activities and its use as an intermediate in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of compounds related to 1-benzylquinolinium chloride has been explored through various methods. For instance, a palladium-catalyzed cascade reaction has been developed to efficiently synthesize 4-aryl-1,2,3,4-tetrahydroquinolines from N-allyl-N-arylsulfonamides and benzenesulfonyl chlorides, which could be related to the synthesis of 1-benzylquinolinium chloride derivatives . Additionally, an organocatalytic enantioselective Pictet-Spengler reaction has been used to synthesize 1-benzyl-1,2,3,4-tetrahydroisoquinolines, demonstrating the versatility of this approach in preparing biologically relevant alkaloids . These methods highlight the potential pathways for synthesizing 1-benzylquinolinium chloride and its derivatives.
Molecular Structure Analysis
The molecular structure of 1-benzylquinolinium chloride is not directly discussed in the provided papers. However, the structure can be inferred from related compounds. For example, the synthesis of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides involves the formation of a quinoline ring with a benzyl group attached to the nitrogen atom . The molecular structure of such compounds is crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 1-benzylquinolinium chloride include various catalytic processes. The iridium-catalyzed hydrogenation of 2-benzylquinolines is one such reaction, which proceeds via a 1,4-hydride addition, isomerization, and 1,2-hydride addition . This reaction is highly enantioselective and provides insights into the hydrogenation mechanism of quinoline derivatives. Another example is the intramolecular Friedel–Crafts cyclization reaction catalyzed by indium(III) chloride, which forms 4-vinyl-1,2,3,4-tetrahydroisoquinoline from N-tethered benzyl-alkenol . These reactions are significant for modifying the quinoline core and introducing functional groups that can alter the compound's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-benzylquinolinium chloride are not explicitly detailed in the provided papers. However, the properties of similar compounds, such as solubility, melting point, and stability, can be inferred based on their structural analogs. The presence of the benzyl group and the quaternary ammonium salt form would likely influence the compound's solubility in water and organic solvents. The antiarrhythmic activity of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides suggests that the quinoline derivatives have significant biological properties, which could be related to their physical and chemical characteristics .
Scientific Research Applications
Anticancer Research
1-Benzylquinolinium chloride derivatives have been investigated for their potential in cancer treatment. For instance, a study synthesized analogs maintaining the tetrahydroisoquinoline moiety with modifications on the phenyl ring. These compounds were evaluated for their in vitro anticancer activity on breast cancer cell lines, demonstrating potent cytotoxicity. This research supports the potential of 1-Benzylquinolinium chloride derivatives in anticancer drug development (Redda et al., 2010).
Antiarrhythmic Activity
Research has also explored the use of 1-Benzylquinolinium chloride derivatives in treating cardiac arrhythmias. A study synthesized 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinoline chlorides and tested their antiarrhythmic activity. The results indicated that certain isoquinolines with specific structural features exhibited significant antiarrhythmic effects, suggesting their potential therapeutic use (Mikhailovskii et al., 2017).
Corrosion Inhibition
In the field of materials science, a novel derivative of 1-Benzylquinolinium chloride showed effectiveness as a corrosion inhibitor. The study focused on the inhibitory performance of this compound in hydrochloric acid, demonstrating its potential in protecting materials from corrosion (Yang et al., 2015).
CFTR Chloride Channel Activation
1-Benzylquinolinium chloride derivatives have been investigated for their role in activating CFTR chloride channels. This research has implications for cystic fibrosis therapy, as these compounds could potentially be used to enhance chloride secretion in epithelial cells, offering a novel approach to treating this condition (Duszyk et al., 2001).
Ionic Liquid Applications
Studies have also explored the use of 1-alkylquinolinium bromide ionic liquids, closely related to 1-Benzylquinolinium chloride, in various applications. Their properties and potential uses, such as antimicrobial applications, were investigated, providing insights into the versatility and utility of these compounds (McLaughlin et al., 2011).
Nonlinear Optical Studies
1-Benzylquinolinium chloride derivatives have been studied for their nonlinear optical properties, indicating their potential in optical device applications. This research expands the scope of these compounds into the field of photonics and optical technologies (Zidan et al., 2016).
Safety And Hazards
1-Benzylquinolinium chloride is classified as a skin irritant (Category 2), can cause serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Relevant Papers A study was performed using quinolinium salt as a separating agent for double azeotropic mixtures in the process of extractive distillation . Gas chromatography was employed to study the liquid–vapor equilibrium in a methanol–benzene–chloride N-benzylquinolinium system at 101.3 kPa and different concentrations of organic salt .
properties
IUPAC Name |
1-benzylquinolin-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N.ClH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-12H,13H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEJZIULYONCQB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044593 | |
Record name | 1-Benzylquinolinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Benzylquinolinium chloride | |
CAS RN |
15619-48-4 | |
Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15619-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015619484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylquinolinium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinolinium, 1-(phenylmethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Benzylquinolinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyl)quinolinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.071 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzylquinolinium chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P729Y93KA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.